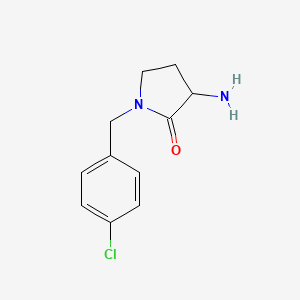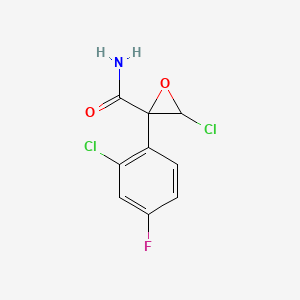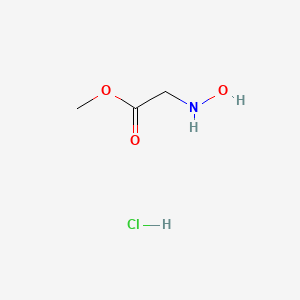
Methyl hydroxyglycinate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- Methyl hydroxyglycinate hydrochloride, also known as Glycine methyl ester hydrochloride , is a chemical compound with the molecular formula C₃H₈ClNO₂.
- It appears as white crystalline powder or crystals and has a melting point of approximately 175°C (decomposition).
- The compound is hygroscopic, meaning it readily absorbs moisture from the environment.
- Its chemical structure consists of glycine (aminoacetic acid) with a methyl group (CH₃) attached to the amino group (NH₂).
Méthodes De Préparation
- There are two main synthetic routes for producing glycine methyl ester hydrochloride:
Glycine as a starting material:
Chloroacetic acid as a starting material:
Analyse Des Réactions Chimiques
- Glycine methyl ester hydrochloride can undergo various reactions, including esterification, hydrolysis, and substitution.
- Common reagents include hydrogen chloride, ethanol, and ammonia.
- Major products include glycine methyl ester itself and intermediates for the synthesis of other compounds.
Applications De Recherche Scientifique
Peptide Synthesis: Glycine methyl ester hydrochloride is used to synthesize peptides in aqueous media, providing a green method for peptide formation.
Cyclophosphazene Compounds: It serves as a precursor for cyclophosphazene compounds with amino acid esters as side groups.
Intermediate in Pesticide Synthesis: It is an intermediate in the production of insecticides such as pyrethroids.
Pharmaceutical Industry: Used as a raw material in pharmaceutical synthesis.
Mécanisme D'action
- The exact mechanism of action for glycine methyl ester hydrochloride depends on its specific application. For example:
- In peptide synthesis, it acts as a protecting group for amino acids during peptide bond formation.
- In pesticide synthesis, it contributes to the overall structure and activity of the final compound.
Comparaison Avec Des Composés Similaires
- Glycine methyl ester hydrochloride is unique due to its role as an intermediate in both peptide synthesis and pesticide production.
- Similar compounds include other amino acid esters, but their specific applications and properties may differ.
Propriétés
Formule moléculaire |
C3H8ClNO3 |
|---|---|
Poids moléculaire |
141.55 g/mol |
Nom IUPAC |
methyl 2-(hydroxyamino)acetate;hydrochloride |
InChI |
InChI=1S/C3H7NO3.ClH/c1-7-3(5)2-4-6;/h4,6H,2H2,1H3;1H |
Clé InChI |
BJHUTFUJFVBEAW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CNO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



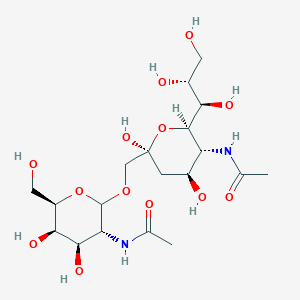
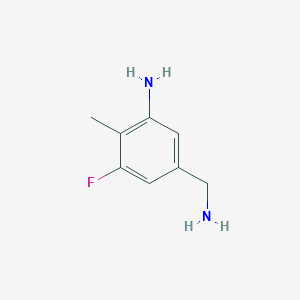
![4'-(1,3-Dioxolan-2-yl)[1,1'-biphenyl]-2-ol](/img/structure/B12849224.png)
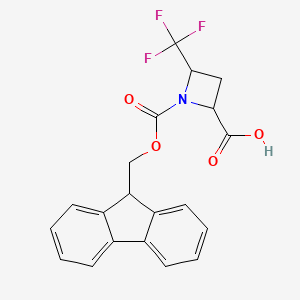
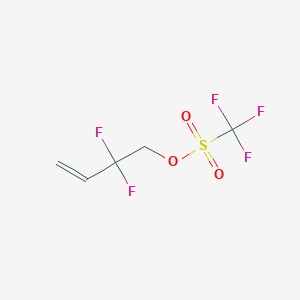
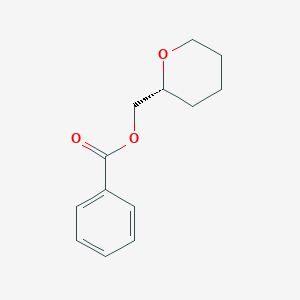
![6-Bromo-8-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849245.png)

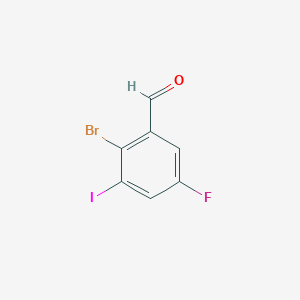
![4-(Benzyloxy)-4'-(methylsulfonyl)[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12849267.png)

